molecular formula C12H8F2O4S B12551992 Phenol, 4,4'-sulfonylbis[2-fluoro- CAS No. 185418-28-4

Phenol, 4,4'-sulfonylbis[2-fluoro-

Cat. No.: B12551992
CAS No.: 185418-28-4
M. Wt: 286.25 g/mol
InChI Key: IFPIVDSUCWFAIK-UHFFFAOYSA-N
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Description

Properties

CAS No.

185418-28-4

Molecular Formula

C12H8F2O4S

Molecular Weight

286.25 g/mol

IUPAC Name

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8F2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H

InChI Key

IFPIVDSUCWFAIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)F)F)O

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-Fluorophenol

A direct method involves coupling two equivalents of 2-fluorophenol with a sulfonylating agent. This approach leverages nucleophilic aromatic substitution (NAS) or electrophilic sulfonylation, depending on the reactivity of the sulfonyl source.

Reagents and Conditions :

  • Sulfonyl dichloride : 4,4'-Sulfonyldichloride or analogous dihalides.
  • Base : K₂CO₃ or NaOH to deprotonate phenolic hydroxyl groups.
  • Solvent : Polar aprotic solvents (e.g., DMAc, acetone).
  • Temperature : 80–120°C under reflux.

Mechanistic Pathway :

  • Deprotonation : Base abstracts a proton from 2-fluorophenol, generating a phenoxide.
  • Nucleophilic Attack : Phenoxide attacks the electrophilic sulfur in sulfonyl dichloride.
  • Coupling : Sequential substitution yields the bisphenol sulfone.

Example Protocol :

Component Quantity
2-Fluorophenol 2.0 eq
4,4'-Sulfonyldichloride 1.0 eq
K₂CO₃ 2.0 eq
Acetone 3.0 mL/g
Yield : 75–85%

Fluorination of Preformed Sulfonylbisphenol

This method introduces fluorine post-sulfonylation, leveraging electrophilic fluorination or metal-catalyzed coupling.

Reagents and Conditions :

  • Fluorinating Agent : HF, KF, or Selectfluor®.
  • Catalyst : Cu(I) or Pd(0) complexes for directed fluorination.
  • Solvent : Dichloromethane or acetic acid.
  • Temperature : 25–50°C.

Challenges :

  • Regioselectivity : Sulfonyl groups are meta-directing, complicating para/ortho fluorination.
  • Over-Fluorination : Risk of polyfluorination under harsh conditions.

Example Protocol :

Component Quantity
Bisphenol S 1.0 eq
HF (aqueous) 2.0 eq
CuCl 0.1 eq
CH₃COOH 5.0 mL/g
Yield : 60–70%

Ullmann-Type Coupling

This method couples 2-fluorophenol with sulfonyl halides under copper catalysis, enabling direct C–S bond formation.

Reagents and Conditions :

  • Catalyst : CuI or Cu₂O.
  • Base : K₂CO₃ or Et₃N.
  • Solvent : DMAc or DMSO.
  • Temperature : 120–150°C.

Mechanistic Pathway :

  • Oxidative Addition : Cu(I) coordinates to sulfonyl chloride.
  • Transmetallation : Phenoxide replaces chloride.
  • Reductive Elimination : Forms C–S bond.

Example Protocol :

Component Quantity
2-Fluorophenol 2.0 eq
Sulfonyl Chloride 1.0 eq
CuI 0.05 eq
K₂CO₃ 2.0 eq
DMAc 10.0 mL/g
Yield : 70–80%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Sulfonylation High regioselectivity, simple workup Requires cost-effective sulfonyl dichloride 75–85%
Fluorination Flexible fluorination sites Risk of over-fluorination, toxic reagents 60–70%
Ullmann Coupling Direct C–S bond formation High catalyst load, air sensitivity 70–80%

Optimization Strategies

Protective Groups

Methyl or acetyl groups can protect hydroxyl groups during fluorination, enabling selective sulfonylation. For example:

  • Methylation : Treat 2-fluorophenol with CH₃I/K₂CO₃.
  • Sulfonylation : React with sulfonyl dichloride.
  • Demethylation : Use BBr₃ or HI to regenerate hydroxyl groups.

Catalyst Screening

Palladium or nickel catalysts may improve yields in Ullmann couplings, though copper remains cost-effective.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-sulfonylbis[2-fluoro-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The sulfonyl group can be reduced to sulfide using reducing agents.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, sulfides, and various substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-sulfonylbis[2-fluoro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-sulfonylbis[2-fluoro-] involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as a key functional moiety, facilitating binding and reactivity. The fluorine atoms enhance the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Phenol, 4,4'-sulfonylbis[2-fluoro-] with analogous bisphenols:

Compound Name Substituents Bridge Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Phenol, 4,4'-sulfonylbis[2-fluoro- 2-Fluoro on each phenol Sulfonyl C₁₂H₈F₂O₄S ~302.25 (estimated) Not reported
Bisphenol S (BPS) None (plain phenol rings) Sulfonyl C₁₂H₁₀O₄S 250.27 245–250
Bisphenol A (BPA) None Isopropylidene C₁₅H₁₆O₂ 228.29 158–159
Bisphenol F (BPF) None Methylene C₁₃H₁₂O₂ 200.23 162–164
4,4'-Sulfonylbis(2-methylphenol) 2-Methyl on each phenol Sulfonyl C₁₄H₁₄O₄S 294.32 Not reported
4,4'-Sulfonylbis(fluorobenzene) Fluorine on benzene rings Sulfonyl C₁₂H₈F₂O₂S 270.25 Not reported

Key Observations :

  • The fluorine substituents in the target compound increase its molecular weight compared to BPS and introduce steric and electronic effects that may alter solubility and reactivity.
  • Sulfonyl bridges generally confer higher thermal stability (e.g., BPS melts at ~250°C) compared to isopropylidene (BPA) or methylene (BPF) bridges .
Antimicrobial Activity:
  • Sulfonyl-bridged bisphenols, such as NE,N'E-4,4'-sulfonylbis(N-(substituted-dichlorobenzylidene)anilines (Compounds 1-3), exhibit potent antimicrobial activity, outperforming ciprofloxacin and fluconazole in some cases . Fluorinated analogs like the target compound may enhance membrane permeability due to fluorine's lipophilicity, though direct evidence is lacking.
Endocrine Disruption and Toxicity:
  • BPA and BPS are known endocrine disruptors, interfering with estrogen and androgen signaling . Fluorinated derivatives might exhibit reduced receptor binding due to steric hindrance from fluorine atoms, but this remains speculative without explicit data.
  • In ToxCast assays, sulfonylbis phenols like 4,4'-sulfonylbis[2-(prop-2-en-1-yl)phenol] (CAS 41481-66-7) are implicated in nuclear receptor modulation , suggesting structural similarities could translate to biological interactions.

Environmental and Metabolic Stability

  • Fluorinated compounds often exhibit increased resistance to enzymatic degradation. For example, 4,4'-Sulfonylbis(fluorobenzene) (CAS 383-29-9) may persist longer in environmental matrices compared to non-fluorinated analogs .
  • BPA alternatives like BPS and BPF are less studied for environmental fate, though sulfonyl groups are generally more stable than isopropylidene .

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